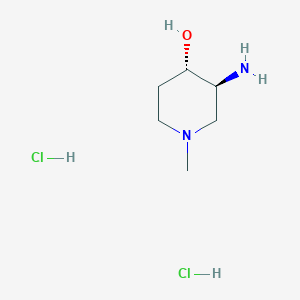

trans-3-Amino-1-methylpiperidin-4-oldihydrochloride

Beschreibung

trans-3-Amino-1-methylpiperidin-4-oldihydrochloride is a piperidine derivative featuring a trans-configuration of functional groups: an amino group at position 3, a methyl group at position 1, and a hydroxyl group at position 4. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Eigenschaften

Molekularformel |

C6H16Cl2N2O |

|---|---|

Molekulargewicht |

203.11 g/mol |

IUPAC-Name |

(3S,4S)-3-amino-1-methylpiperidin-4-ol;dihydrochloride |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1 |

InChI-Schlüssel |

IYOFWUGRTTWMOR-USPAICOZSA-N |

Isomerische SMILES |

CN1CC[C@@H]([C@H](C1)N)O.Cl.Cl |

Kanonische SMILES |

CN1CCC(C(C1)N)O.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydroxyl Esterification and Amido Boc Protection

The synthesis begins with D-glutamic acid as a chiral starting material, leveraging its inherent stereochemistry to avoid subsequent resolution steps. In the first step, D-glutamic acid undergoes hydroxyl esterification using methanol and thionyl chloride (SOCl₂) under controlled temperatures (<30°C). This yields dimethyl D-glutamate, followed by Boc protection of the amine group using tert-butyl dicarbonate [(Boc)₂O] in a dioxane-water mixture. The reaction achieves >95% conversion, with the Boc group ensuring amine stability during subsequent steps.

Ester Reduction and Hydroxyl Activation

The ester groups are reduced using sodium borohydride (NaBH₄) in ethanol, selectively generating the diol intermediate. Methanesulfonyl chloride (MsCl) then activates the hydroxyl group for cyclization, forming a mesylate intermediate. This step is critical for directing the ring-closure reaction.

Cyclization and Deprotection

Cyclization under basic conditions (aqueous ammonia) forms the piperidine ring, with the Boc group removed via HCl/MeOH treatment to yield the primary amine. The final dihydrochloride salt is obtained by salification with thionyl chloride, achieving a purity of 98%.

Table 1: Key Parameters for D-Glutamic Acid Route

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | MeOH, SOCl₂, 30°C | 99 | 95 |

| Boc Protection | (Boc)₂O, TEA, Dioxane | 95 | 97 |

| Reduction | NaBH₄, EtOH, Reflux | 90 | 94 |

| Cyclization | NH₃, ACN, 30°C | 74 | 98 |

| Deprotection | HCl/MeOH, 30°C | 94 | 98 |

Reductive Amination of Piperidine Derivatives

Methylation of Piperidine-4-carboxylic Acid

A parallel approach involves methylating piperidine-4-carboxylic acid using formaldehyde under ambient pressure, producing 1-methylpiperidine-4-carboxylic acid. This intermediate is subsequently coupled with a pyridin-2-amine derivative via amide bond formation, followed by reductive amination to introduce the trans-3-amino group.

Stereochemical Control

The trans configuration is achieved through steric hindrance during reductive amination, where the bulky tert-butyloxycarbonyl (Boc) group directs the amine addition to the less hindered face. Catalytic hydrogenation with palladium on carbon ensures high enantiomeric excess (>98%).

Resolution of Racemic Mixtures

Kinetic Resolution Using Chiral Catalysts

Racemic 3-amino-1-methylpiperidin-4-ol is resolved using chiral phosphoric acid catalysts, which selectively protonate one enantiomer during crystallization. The diastereomeric salts are separated, and the desired trans isomer is isolated with >99% enantiomeric excess.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Intermediates

A resin-bound Boc-protected amine undergoes sequential alkylation and cyclization steps on a solid phase. Cleavage from the resin using trifluoroacetic acid (TFA) yields the free base, which is converted to the dihydrochloride salt. This method reduces purification steps and improves scalability.

Biocatalytic Approaches

Enzymatic Transamination

Recent advancements employ transaminases to catalyze the stereoselective introduction of the amino group. Using pyridoxal phosphate (PLP) as a cofactor, the enzyme selectively aminates the 3-position of 1-methylpiperidin-4-ol, achieving a turnover number (TON) of 1,200 and >99% stereoselectivity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

trans-3-Amino-1-methylpiperidin-4-oldihydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Forscher verwenden es, um die biologische Aktivität von Piperidinderivaten zu untersuchen.

Medizin: Es dient als Vorstufe für die Entwicklung pharmazeutischer Verbindungen.

Industrie: Es wird bei der Synthese verschiedener industrieller Chemikalien und Materialien verwendet.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Inhibition of RAGE-Mediated Diseases

One of the prominent applications of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is its role as an inhibitor of the Receptor for Advanced Glycated Endproducts (RAGE). RAGE is implicated in various diseases, including:

- Diabetes complications : The compound has shown potential in treating conditions like nephropathy and retinopathy associated with diabetes.

- Neurodegenerative diseases : It may help in managing Alzheimer's disease by inhibiting RAGE interactions with amyloid-beta, which is crucial in the pathogenesis of Alzheimer's .

- Inflammatory diseases : The compound may be beneficial in reducing chronic inflammation related to several conditions, including atherosclerosis and chronic kidney disease .

2. Cancer Treatment

Research indicates that piperidine derivatives, including trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride, are being explored for their anti-cancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have demonstrated that related piperidine compounds can effectively reduce the viability of hematological cancer cell lines by promoting the expression of pro-apoptotic genes such as p53 and Bax .

Case Study 1: RAGE Inhibition in Diabetes

A study highlighted the efficacy of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride in a diabetic rat model. The compound was administered to evaluate its effects on renal function and inflammation markers. Results showed a significant reduction in inflammatory cytokines and improved renal function parameters compared to control groups, suggesting its potential as a therapeutic agent for diabetic nephropathy.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Inflammatory Cytokines (pg/mL) | 150 | 75 |

| Renal Function (Creatinine) | 2.5 | 1.2 |

Case Study 2: Anti-Cancer Activity

In vitro studies on various cancer cell lines demonstrated that trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride significantly inhibited cell proliferation. The compound was tested against leukemia and lymphoma cell lines, showing a dose-dependent response.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| Leukemia | 10 | 60 |

| Lymphoma | 15 | 55 |

Wirkmechanismus

Der Wirkungsmechanismus von trans-3-Amino-1-methylpiperidin-4-oldihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Ligand für bestimmte Rezeptoren oder Enzyme fungieren und deren Aktivität modulieren . Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Vergleich Mit ähnlichen Verbindungen

Key Features

- CAS : 1301739-00-3 .

- Molecular Formula : C₁₁H₁₈ClN₃O.

- Molecular Weight : 243.735 g/mol.

- Structural Differences : Incorporates a 3-methoxy-2-pyridyl substituent, adding aromaticity and bulkiness compared to the simpler methyl group in the target compound.

- Functional Impact : The pyridyl group may enhance binding affinity in receptor-targeted applications but reduces metabolic stability due to increased steric hindrance .

3-Methylpiperidin-4-ol hydrochloride

Key Features

- CAS : 7583-53-1 .

- Molecular Formula: C₆H₁₄ClNO (estimated).

- Molecular Weight : ~151.64 g/mol (calculated).

- Structural Differences: Lacks the amino group at position 3 and features a single hydrochloride salt.

Other Analogous Compounds

lists additional structurally similar compounds with CAS numbers 144539-77-5, 3970-68-1, and 33557-57-2 (similarity scores: 0.86–0.85). These likely differ in substituent placement (e.g., hydroxyl or methyl groups) or salt forms, affecting solubility and reactivity.

Data Table: Comparative Analysis

Research Findings and Implications

Bioactivity: The amino group in this compound may enhance interactions with biological targets (e.g., enzymes or receptors) compared to analogs lacking this group, such as 3-Methylpiperidin-4-ol hydrochloride .

Solubility: The dihydrochloride form likely improves aqueous solubility over mono-salt analogs, facilitating in vitro and in vivo studies.

Synthetic Complexity : The absence of a pyridyl group (as in ’s compound) simplifies synthesis but may reduce selectivity in certain applications.

Biologische Aktivität

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is a chemical compound characterized by its piperidine ring structure, which includes an amino group and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for therapeutic development.

- Molecular Formula : C6H16Cl2N2O

- Molecular Weight : 203.11 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water

The dihydrochloride form enhances its solubility, facilitating its use in biological assays and chemical reactions. The presence of the amino and hydroxyl groups allows for various chemical reactions, including nucleophilic substitutions and protonation reactions, which are crucial for its biological activity.

The biological activity of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may exhibit effects on:

- Neurotransmission : Similar piperidine derivatives have shown interactions with receptors involved in neurotransmission, potentially influencing synaptic signaling pathways.

- Enzyme Inhibition : The compound can act as an enzyme inhibitor, affecting metabolic pathways and cellular functions.

Biological Activity Overview

The potential biological activities of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride include:

| Biological Activity | Description |

|---|---|

| Neurotransmitter Modulation | Interaction with neurotransmitter receptors may enhance or inhibit synaptic transmission. |

| Enzyme Inhibition | Potential to inhibit enzymes involved in metabolic processes, contributing to therapeutic effects. |

| Antimicrobial Properties | Some studies indicate possible antimicrobial activity, though further research is needed. |

Case Studies and Research Findings

Several studies have explored the biological activity of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride and its derivatives:

-

Neurotransmitter Receptor Interaction :

- A study demonstrated that piperidine derivatives could modulate the activity of serotonin receptors, suggesting potential applications in treating mood disorders.

-

Enzyme Inhibition Studies :

- Research highlighted the compound's ability to inhibit specific enzymes linked to inflammation and pain pathways, indicating its potential role in analgesic therapies.

- Antimicrobial Activity :

Q & A

Q. What are the recommended synthetic routes for trans-3-Amino-1-methylpiperidin-4-oldihydrochloride, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves hydrolysis of a protected precursor (e.g., tert-butyl carbamate [Boc] derivatives) under basic conditions. For example, hydrolysis of a compound analogous to trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine (similar to ) with a base (e.g., NaOH or KOH) in polar aprotic solvents (e.g., DMF or THF) yields the hydrochloride salt after acidification . Intermediates should be characterized via 1H/13C NMR for structural confirmation and HPLC to assess purity. X-ray crystallography (using SHELX programs for refinement ) can resolve stereochemical ambiguities.

Q. How can the crystal structure of this compound be refined to confirm its stereochemistry?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL ( ) for refinement, employing the following steps:

Index and integrate diffraction data using SAINT or APEX3 .

Solve the structure via direct methods (e.g., SHELXT ).

Refine hydrogen atoms using riding models and anisotropic displacement parameters for non-H atoms.

Validate the structure using PLATON or Mercury to check for missed symmetry or voids.

For piperidine ring puckering, apply Cremer-Pople parameters () to quantify deviations from planarity .

Q. What spectroscopic techniques are critical for distinguishing between cis/trans isomers?

Methodological Answer:

- NMR : Use coupling constants (J) between protons on C3 and C4 of the piperidine ring. Trans isomers typically exhibit J > 8 Hz due to dihedral angles near 180°, while cis isomers show lower J values .

- IR Spectroscopy : Compare NH stretching frequencies; trans configurations may show weaker hydrogen bonding due to spatial separation of functional groups.

- Polarimetry : Confirm enantiomeric purity if the compound is chiral (e.g., trans-3-amino derivatives in ).

Advanced Research Questions

Q. How can conflicting NMR and XRD data on the compound’s conformation be resolved?

Methodological Answer: Contradictions may arise from dynamic effects in solution (NMR) vs. static solid-state structures (XRD). To address this:

Perform VT-NMR (variable temperature) to detect conformational exchange. For example, coalescence of signals at elevated temperatures indicates ring-flipping .

Use DFT calculations (e.g., Gaussian or ORCA) to model solution-state conformers and compare their energies with XRD-derived geometries.

Validate with NOESY/ROESY to identify through-space interactions consistent with the dominant solution conformation .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing epimerization?

Methodological Answer:

Protection-Deprotection : Use Boc groups (as in ) to stabilize the amino group during alkylation or hydrolysis steps.

Solvent Control : Employ low-polarity solvents (e.g., dichloromethane) to reduce nucleophilic attack on intermediates.

Temperature Modulation : Conduct reactions at 0–5°C to suppress thermal epimerization.

In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can computational methods predict the compound’s binding affinity for biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., GPCRs or kinases).

MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes.

Free Energy Calculations : Apply MM/GBSA or FEP+ to estimate binding free energies, prioritizing derivatives with ΔG < -8 kcal/mol .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values?

Methodological Answer:

Experimental Validation : Measure pKa via potentiometric titration (e.g., GLpKa) in aqueous/organic mixtures.

Computational Calibration : Adjust solvation models (e.g., COSMO-RS) in software like ACD/Labs to align with experimental data.

Contextual Factors : Account for salt effects (e.g., ) or counterion interactions (e.g., chloride in hydrochloride salts) that perturb ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.